molecular formula C17H15N3O3S2 B2798623 (E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-95-6

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2798623
CAS No.: 476319-95-6
M. Wt: 373.45
InChI Key: OAVCONBCUOSJAE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydro-cycloheptathiophene core with cyano and nitro substituents. The molecular formula is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S with a molecular weight of 365.45 g/mol. This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Inhibition of Kinases : Many compounds in this class have been shown to inhibit specific kinases involved in cellular signaling pathways, potentially leading to anti-cancer effects.
  • Antioxidant Activity : Compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives mimic neuroprotective mechanisms, suggesting potential applications in neurodegenerative diseases.

Biological Activity Overview

Table 1 summarizes the biological activities reported for this compound and related compounds.

Biological ActivityDescriptionReferences
AnticancerInhibits tumor cell proliferation through kinase inhibition
AntioxidantScavenges free radicals and reduces oxidative damage
NeuroprotectionMimics neuroprotective factors; potential in Alzheimer's treatment
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Studies : A study demonstrated that a structurally similar compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt pathway. The IC50 value was reported at 12 µM, indicating significant potency against cancer cell lines .
  • Neuroprotective Effects : Research involving animal models of neurodegeneration showed that administration of related compounds led to reduced neuronal loss and improved cognitive function. These findings suggest potential therapeutic applications for conditions like Alzheimer's disease .
  • Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited strong antioxidant properties comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c18-10-13-12-4-2-1-3-5-14(12)25-17(13)19-15(21)8-6-11-7-9-16(24-11)20(22)23/h6-9H,1-5H2,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCONBCUOSJAE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.